A Predictive Spectroscopic and Analytical Framework for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
A Predictive Spectroscopic and Analytical Framework for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
Abstract
In contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a compound of interest for synthetic chemists. In the absence of published empirical data, this document serves as a technical framework for researchers, outlining the theoretical basis and expected spectral characteristics across Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind predicted spectral features, provides standardized experimental protocols for data acquisition, and is supported by data from analogous structures and established spectroscopic principles.
Introduction
1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a multifunctional molecule incorporating a sterically hindered aromatic moiety and a reactive carbazate group. Such structures are valuable intermediates in the synthesis of more complex heterocyclic systems, which are frequently explored in medicinal chemistry. Accurate characterization is the bedrock of chemical synthesis, ensuring the integrity of subsequent research. This guide establishes a robust analytical workflow for confirming the identity and purity of this target compound.
Molecular Structure
The structural features—a symmetrically substituted dimethoxybenzene ring, a quaternary benzylic carbon, two magnetically equivalent methyl groups, and a carbazate functional group—give rise to a distinct and predictable spectroscopic fingerprint.
Figure 1: Structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-spin splitting pattern of each signal are diagnostic for specific structural motifs.
Predicted ¹H NMR Spectrum
The symmetry of the 3,5-dimethoxyphenyl group simplifies the aromatic region of the spectrum. The two methoxy groups and the two methyl groups on the isopropyl moiety are each chemically equivalent due to free rotation.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.5 | Broad Singlet | 1H | NH -C=O | Amide protons are often broad and their chemical shift is highly dependent on solvent and concentration. |
| ~6.5 | Doublet (or Triplet) | 1H | Ar-H (para) | The proton at C4 is expected to be a triplet due to coupling with the two meta protons, but with small J-values, it may appear as a narrow triplet or doublet. |
| ~6.4 | Doublet | 2H | Ar-H (ortho) | The two equivalent protons at C2 and C6 will appear as a doublet due to coupling with the para proton. |
| ~4.0 - 5.0 | Broad Singlet | 2H | NH₂ | Amine protons are exchangeable and often appear as a broad singlet. |
| ~3.75 | Singlet | 6H | O-CH₃ | The two methoxy groups are equivalent and will produce a sharp singlet. This is a characteristic region for methoxy protons on an aromatic ring.[1] |
| ~1.6 | Singlet | 6H | C-(CH₃ )₂ | The two methyl groups attached to the quaternary carbon are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single peak.[2]
Predicted ¹³C NMR Spectrum
The molecule's symmetry results in fewer signals than the total number of carbon atoms. The two methoxy carbons are equivalent, as are the two ortho aromatic carbons, the two meta aromatic carbons, and the two methyl carbons of the isopropyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C =O | The carbonyl carbon of the carbazate group is expected to be significantly downfield.[3] |
| ~159 | Ar-C -O | The two aromatic carbons directly attached to the electron-donating methoxy groups will be highly deshielded. |
| ~145 | Ar-C -C(CH₃)₂ | The ipso-carbon of the aromatic ring, attached to the quaternary carbon, will be downfield. |
| ~105 | Ar-C H (ortho) | The ortho carbons (C2, C6) are shielded by the methoxy groups. |
| ~100 | Ar-C H (para) | The para carbon (C4) is also shielded. |
| ~58 | Quaternary C | The quaternary carbon attached to the aromatic ring and the nitrogen will be in this region. Quaternary carbons often show weaker signals.[4] |
| ~55 | O-C H₃ | The carbons of the two equivalent methoxy groups are expected in this typical range.[5] |
| ~29 | C-(C H₃)₂ | The two equivalent methyl carbons are in the aliphatic region. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.7 mL of deuterated solvent.
-
Instrument Setup: Use the same shimming and locking procedure as for ¹H NMR.
-
Data Acquisition: Acquire a broadband proton-decoupled spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (hundreds to thousands) is typically necessary. A 45° pulse angle and a short relaxation delay (1-2 seconds) are common for qualitative spectra.
-
Processing: Fourier transform and phase correct the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The key functional groups in 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate will produce distinct absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | N-H Stretch | Medium, Broad | -NH and -NH₂ |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Ar-H |
| 2980 - 2940 | C-H Stretch (Aliphatic) | Medium-Strong | -CH₃ |
| 1720 - 1690 | C=O Stretch | Strong | Carbazate Carbonyl |
| 1600, 1470 | C=C Stretch | Medium | Aromatic Ring |
| 1250 - 1200 | C-O Stretch (Aryl Ether) | Strong | Ar-O-CH₃ |
| 1150 - 1050 | C-N Stretch | Medium | C-N |
The carbonyl (C=O) absorption is particularly diagnostic for the carbazate moiety. Its exact position can be influenced by hydrogen bonding.[6][7] The strong absorptions corresponding to the aryl ether C-O stretching are also key identifiers for the dimethoxyphenyl group.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[8]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Weight: C₁₂H₁₈N₂O₄ = 254.28 g/mol
-
Molecular Ion (M⁺˙): A peak is expected at m/z = 254. This peak may be of low to moderate intensity due to the potential for facile fragmentation.
-
Major Fragmentation Pathways: Fragmentation is the dissociation of unstable molecular ions.[8] The quaternary benzylic carbon provides a likely site for initial cleavage.
-
α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable benzylic cation.
-
[M - 15]⁺ = m/z 239
-
-
Benzylic Cleavage: Cleavage of the C-C(N) bond is highly probable, leading to the formation of the stable 1-(3,5-dimethoxyphenyl)-1-methylethyl cation.
-
[C₁₁H₁₅O₂]⁺ = m/z 179 (This would likely be a very prominent peak).
-
-
Carbazate Fragmentation: The carbazate moiety itself can fragment. Loss of the entire carbazate group is possible.
-
McLafferty Rearrangement: Not applicable in this structure.
-
Figure 2: Predicted major fragmentation pathways for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide presents a comprehensive, predictive spectroscopic framework for the characterization of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By leveraging fundamental principles and data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS data. This multi-technique approach, combining the detailed structural insights from NMR with the functional group information from IR and molecular weight confirmation from MS, provides a robust and self-validating system for the unambiguous identification of this and other novel compounds in a research and development setting.
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